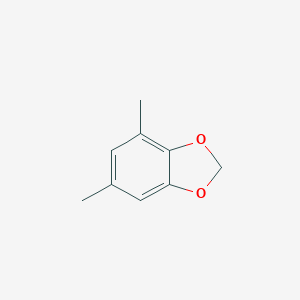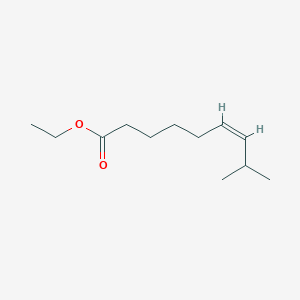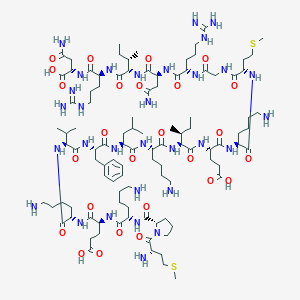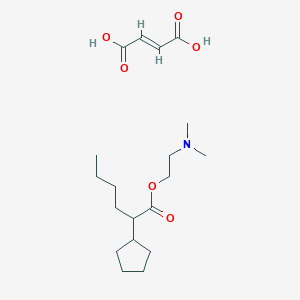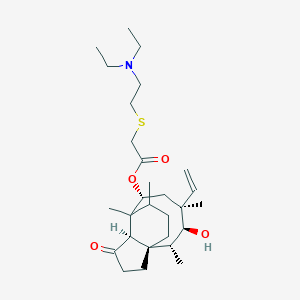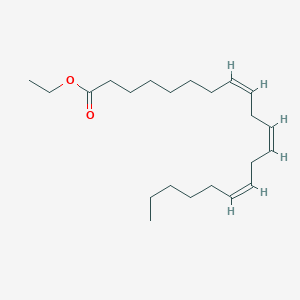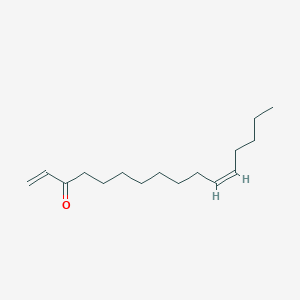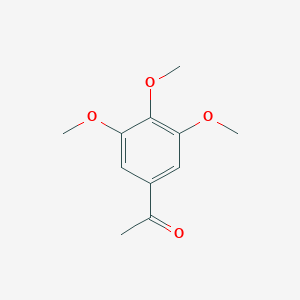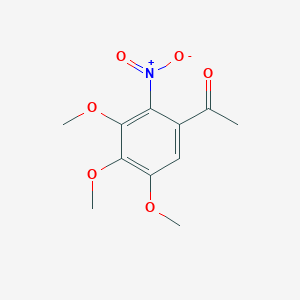
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride, also known as DMABMT, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various research applications.
Mecanismo De Acción
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride works by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning. This compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is responsible for the neuroprotective and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, this compound can reduce inflammation and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high purity and can be used in a variety of assays. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, this compound can be expensive to synthesize, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the research on alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride. One potential area of research is the development of new analogs of this compound that have improved potency and selectivity. Another area of research is the investigation of the long-term effects of this compound on the brain and other organs. Finally, this compound could be studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Conclusion:
This compound is a synthetic compound that has shown promising results in scientific research. It has neuroprotective and anti-cancer effects and can modulate the activity of the NMDA receptor. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the development of new analogs and the investigation of its long-term effects. Overall, this compound is a promising compound that has the potential to be used in the treatment of various diseases.
Métodos De Síntesis
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can be synthesized using a multistep process that involves the reaction of 4-(Dimethylamino)butyl chloride with 2-bromo-5-methylbenzothiophene, followed by the reaction with formaldehyde and sodium borohydride. The final product is obtained by the reaction of the intermediate with hydrochloric acid. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can be used to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
131964-52-8 |
|---|---|
Fórmula molecular |
C16H24ClNO2S |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-5-yl)-2-[4-(dimethylamino)butoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-17(2)8-3-4-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H |
Clave InChI |
UFBGTYARJXZHJJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES canónico |
CN(C)CCCCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Sinónimos |
alpha-((4-(Dimethylamino)butoxy)methyl)benzo(b)thiophene-5-methanol hy drochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



